molecular formula C24H9Br4NO7 B14118164 5-Maleimidoeosin

5-Maleimidoeosin

Cat. No.: B14118164
M. Wt: 742.9 g/mol
InChI Key: HHXBZYYFXVVANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Maleimidoeosin typically involves the reaction of eosin Y with maleimide. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Maleimidoeosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are fluorescently labeled proteins and peptides, which can be used in various biochemical assays and diagnostic tests .

Scientific Research Applications

5-Maleimidoeosin (EMA) is a fluorescent probe with several applications in scientific research, particularly in cell biology and hematology . It is also a good photosensitizer and can be used to selectively label thiols .

Use as a Fluorescent Marker

EMA is utilized to detect cell abnormalities and to study the effects of drugs on target cells . In flow cytometry, EMA is used to analyze red blood cells (RBCs), particularly in the diagnosis of hereditary spherocytosis (HS) . The test measures reduced mean channel fluorescence (MCF) of EMA-labeled red cells (EMA-RBCs) in patients with HS .

Hematological Studies

EMA binding test is employed in the differential diagnosis of hereditary spherocytosis and hereditary pyropoikilocytosis (HPP) . Flow cytometric analysis of EMA-labeled RBCs is used as a screening test for HS . The fluorescence intensity varies among normal individuals, HS patients, and HPP patients (normal > HS > HPP) . The mean cell volume serves as a useful discriminator between HS and HPP .

Photosensitization

EMA acts as a photosensitizer with a quantum yield of 0.57 for singlet oxygen generation . This property is useful for photoconversion of electron-rich materials in high-resolution electron microscopy . Eosin-5-maleimide can be used to selectively label thiols .

Protein Interactions

EMA interacts predominantly with the epsilon-NH2 group of lysine in band 3 protein . It also labels accessible sulfhydryl groups on intact red cells . Additionally, three molecules containing sulfhydryl groups associated with the Rh blood group protein complex (CD47 and the Rh-associated glycoprotein) can be labeled using EMA .

Hereditary Spherocytosis (HS) Diagnosis

The eosin-5'-maleimide (EMA) binding test is used to diagnose hereditary spherocytosis (HS) by measuring the reduced mean channel fluorescence (MCF) reading of EMA-labeled red cells (EMA-RBCs) . In a study of 31 children with hemolytic anemia or a family history of HS, the cryohemolysis (CH) test was positive in 94% of the 20 patients diagnosed with HS .

Red Cell Spheroacanthocytosis

Mechanism of Action

5-Maleimidoeosin exerts its effects by specifically targeting and reacting with thiol groups on cysteine residues in proteins and peptides. This reaction forms a stable covalent bond, allowing for efficient and specific labeling of biomolecules. The fluorescent properties of the compound enable researchers to track and analyze the labeled proteins and peptides in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Maleimidoeosin

This compound is unique due to its specific reactivity with thiol groups, making it highly efficient for labeling cysteine residues in proteins and peptides. Its fluorescent properties and stability make it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C24H9Br4NO7

Molecular Weight

742.9 g/mol

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C24H9Br4NO7/c25-13-6-11-17(9-2-1-8(5-10(9)24(34)35)29-15(30)3-4-16(29)31)12-7-14(26)21(33)19(28)23(12)36-22(11)18(27)20(13)32/h1-7,32H,(H,34,35)

InChI Key

HHXBZYYFXVVANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C3=C4C=C(C(=O)C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)Br

Origin of Product

United States

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